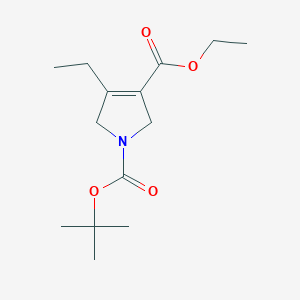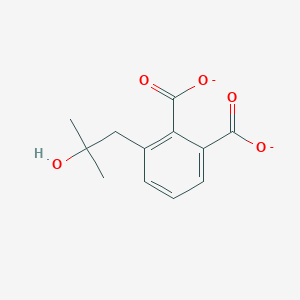
3-(2-Hydroxy-2-methylpropyl)phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-2-methylpropyl)phthalate is a chemical compound that belongs to the class of phthalates, which are esters of phthalic acid. This compound is known for its use as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity. Phthalates are commonly used in the production of plastics, rubber, and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2-Hydroxy-2-methylpropyl)phthalate is typically synthesized through the esterification of phthalic anhydride with 2-hydroxy-2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Phthalic anhydride+2-hydroxy-2-methylpropanol→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality and high yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction. The reaction mixture is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxy-2-methylpropyl)phthalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-(2-Oxo-2-methylpropyl)phthalate.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxy-2-methylpropyl)phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC, rubber, and other materials that require enhanced flexibility and durability.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxy-2-methylpropyl)phthalate involves its interaction with cellular components. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen receptors. This binding can lead to altered gene expression and disruption of normal hormonal functions. Additionally, the compound can affect cellular membranes, altering their fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisobutyl phthalate (DIBP): Similar in structure but with two isobutyl groups instead of the 2-hydroxy-2-methylpropyl group.
Dibutyl phthalate (DBP): Contains two butyl groups and is commonly used as a plasticizer.
Diethyl phthalate (DEP): Contains two ethyl groups and is used in personal care products.
Uniqueness
3-(2-Hydroxy-2-methylpropyl)phthalate is unique due to the presence of the hydroxyl group, which imparts different chemical and physical properties compared to other phthalates. This hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. Additionally, the compound’s specific structure allows for unique interactions with biological systems, making it a subject of interest in toxicological studies.
Eigenschaften
Molekularformel |
C12H12O5-2 |
|---|---|
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
3-(2-hydroxy-2-methylpropyl)phthalate |
InChI |
InChI=1S/C12H14O5/c1-12(2,17)6-7-4-3-5-8(10(13)14)9(7)11(15)16/h3-5,17H,6H2,1-2H3,(H,13,14)(H,15,16)/p-2 |
InChI-Schlüssel |
ITKXIADTQYOIIR-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(CC1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol](/img/structure/B13328654.png)
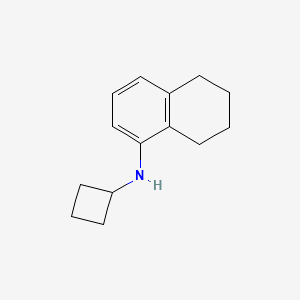
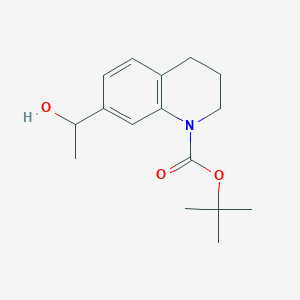
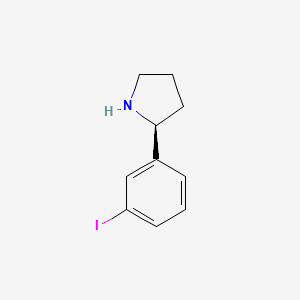
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13328683.png)
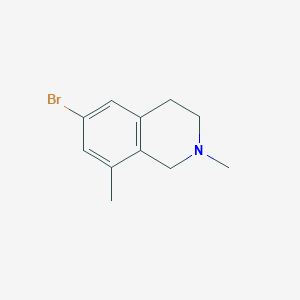
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13328696.png)
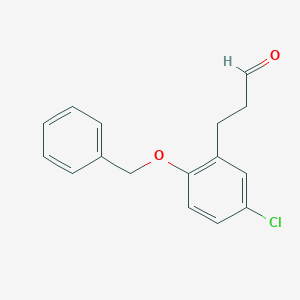

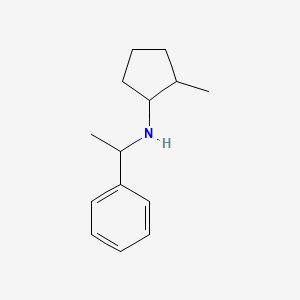

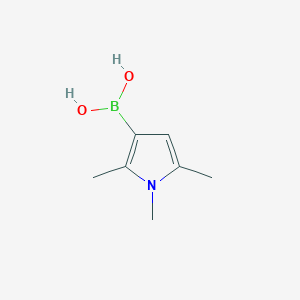
![{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13328728.png)
